molecular formula C10H21NO2 B1490949 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol CAS No. 2098092-56-7

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol

Cat. No. B1490949
CAS RN: 2098092-56-7
M. Wt: 187.28 g/mol
InChI Key: QYCUFPNSQWLVID-UHFFFAOYSA-N
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Description

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol, also known as 2-EMPME, is an organic compound with a wide range of applications in scientific research. It is a cyclic ether with a molecular weight of 155.2 g/mol and a melting point of -56 °C. 2-EMPME is a colorless liquid with a boiling point of 90.3 °C and a flash point of -25 °C. This compound has a strong odor and is soluble in organic solvents, such as ethanol, chloroform and acetone.

Scientific Research Applications

Electrooptic Film Fabrication and Nonlinear Optical Response

Research has explored the synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores and their applications in electrooptic film fabrication. These studies underscore the impact of molecular architecture and film growth methods on the microstructure and optical/electrooptic response of thin films, which could be relevant to the broader field of organic electronics and photonics (Facchetti et al., 2006).

Catalysis and Organic Synthesis

Palladium complexes have been investigated for their roles as catalysts in various organic reactions, including the methoxycarbonylation of olefins and the synthesis of methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine. These studies demonstrate the utility of certain ligands and palladium complexes in facilitating efficient and selective organic transformations, which might be indirectly related to the synthesis or functionalization of compounds similar to "2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol" (Zulu et al., 2020).

Supramolecular Assemblies and Liquid Crystal Networks

The development of supramolecular liquid-crystalline networks through the self-assembly of multifunctional hydrogen-bonding molecules highlights the importance of specific structural features for achieving desired material properties. Research in this area could provide a framework for understanding how compounds with specific functional groups, such as "2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol," might interact within complex molecular assemblies (Kihara et al., 1996).

Synthesis and Characterization of Bioactive Molecules

Efforts to synthesize and characterize bioactive molecules, including those with potential therapeutic applications, often involve complex organic syntheses and the exploration of novel reaction pathways. The methodologies and insights gained from these studies could be relevant to the synthesis and functional analysis of "2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol" and its derivatives (Ma et al., 2020).

properties

IUPAC Name

2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-13-8-10-7-11(4-5-12)6-9(10)2/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCUFPNSQWLVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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